2-(4-Bromophenyl)ethanesulfonyl chloride
Overview
Description
2-(4-Bromophenyl)ethanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a bromophenyl group attached to an ethanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenyl)ethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-bromophenylethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
4-Bromophenylethanol+Thionyl chloride→2-(4-Bromophenyl)ethanesulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate esters.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Phenyl derivatives: Formed by the reduction of the bromophenyl group.
Scientific Research Applications
2-(4-Bromophenyl)ethanesulfonyl chloride is used in various scientific research applications, including:
Organic synthesis:
Medicinal chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material science: In the preparation of sulfonated polymers and other advanced materials.
Biological studies: As a probe for studying enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromophenyl group can also participate in various chemical transformations, such as reduction or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethanesulfonyl chloride
- 2-(4-Methylphenyl)ethanesulfonyl chloride
- 2-(4-Nitrophenyl)ethanesulfonyl chloride
Uniqueness
2-(4-Bromophenyl)ethanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound versatile in synthetic applications.
Properties
IUPAC Name |
2-(4-bromophenyl)ethanesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUYMLVRJKFPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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